molecular formula C21H27N3O5S B2528053 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide CAS No. 897611-28-8

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide

Cat. No.: B2528053
CAS No.: 897611-28-8
M. Wt: 433.52
InChI Key: KVSNKWDNUVGMFU-UHFFFAOYSA-N
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Description

N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide (CAS 897611-28-8) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C21H27N3O5S and a molecular weight of 433.52 g/mol, this phenoxyacetamide derivative is of significant interest in medicinal chemistry and neuroscience . Compounds within this structural class are frequently investigated as precursors for the development of receptor imaging agents . Specifically, related analogues are known to be utilized in the study of the serotonin (5-HT1A) receptor system, which is a key target for understanding neurological disorders and developing neuropsychiatric therapeutics . The structure integrates a phenoxyacetamide group, a scaffold recognized for its diverse pharmacological potential, and a methoxyphenylpiperazine moiety, which is often associated with central nervous system (CNS) activity . This makes the compound a valuable scaffold for researchers in drug discovery, particularly for the synthesis and evaluation of new biologically active molecules. The product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-28-20-10-6-5-9-19(20)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)17-29-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSNKWDNUVGMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or acetonitrile to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the core structure.

Comparison with Similar Compounds

Research Findings and Pharmacological Insights

Receptor Binding and Selectivity

  • The 2-methoxyphenylpiperazine moiety is a known 5-HT1A/5-HT7 receptor ligand. Structural analogs like 18F-FCWAY demonstrate high affinity for 5-HT1A receptors (Kd ~1–2 nM), suggesting the target compound may share this property .
  • Fluorinated analogs (e.g., CAS 897618-28-9) show enhanced metabolic stability, but the methoxy group in the target compound may offer a balance between affinity and stability .

Metabolic Stability

  • Sulfonyl Group Role : The sulfonyl linkage in the target compound may reduce oxidative metabolism compared to ester or amide linkages in analogs like 18F-FCWAY .
  • Defluorination Mitigation : Unlike 18F-FCWAY, the absence of a labile fluorine in the target compound could minimize bone uptake issues .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Properties Reference
Target Compound Likely C21H25N3O5S* 2-Methoxyphenylpiperazine, sulfonyl, phenoxyacetamide Hypothesized 5-HT1A affinity
18F-FCWAY C21H24FN5O2S Fluorocyclohexanecarboxamide High 5-HT1A affinity; defluorination
CAS 897618-28-9 C20H23F2N3O3S Dual fluorophenyl groups Enhanced metabolic stability
CAS 932970-52-0 C27H31N3O4S Diphenylacetamide Increased lipophilicity

*Estimated based on structural analysis.

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N3O5SC_{22}H_{29}N_{3}O_{5}S with a molecular weight of 447.5 g/mol. The compound comprises a benzamide backbone substituted with a sulfonyl group linked to a piperazine moiety, which is further substituted with a 2-methoxyphenyl group. This structure enhances its interaction with various biological targets, particularly neurotransmitter receptors .

The biological activity of this compound primarily revolves around its interactions with dopamine D4 receptors. These receptors are implicated in several psychiatric conditions, and compounds that influence dopaminergic signaling pathways may have therapeutic effects. The compound is believed to modulate downstream signaling pathways associated with mood regulation and cognitive functions .

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC22H29N3O5S
Molecular Weight447.5 g/mol
CAS Number897611-30-2
StructureBenzamide with sulfonyl group

Biological Activity

Research indicates that this compound exhibits significant biological activity through its receptor interactions:

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds related to this compound:

  • Study on Neurotransmitter Effects : A study evaluating the effects of similar piperazine derivatives on neurotransmitter systems demonstrated significant modulation of serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .
  • Anticancer Activity : Another study explored the growth-inhibitory effects of related compounds on various cancer cell lines, indicating that structural features such as the presence of methoxy groups may enhance cytotoxicity .

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